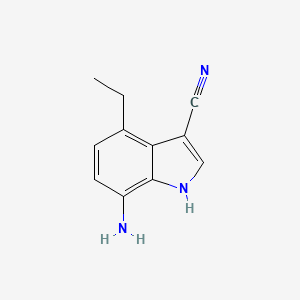
2-Ethenyl-5-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-5-fluorophenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes both an ethenyl group (a vinyl group) and a fluorine atom attached to the phenol ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-5-fluorophenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluorophenol with a vinyl halide under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, facilitating the nucleophilic attack on the vinyl halide.
Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a vinyl boronic acid and 2-fluorophenol. This reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenyl-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Conversion of the ethenyl group to an ethyl group.
Substitution: Formation of substituted phenols with various functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
2-Ethenyl-5-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Ethenyl-5-fluorophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with biological targets. The ethenyl group may also participate in covalent bonding with nucleophilic sites in proteins or other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The parent compound, lacking the ethenyl and fluorine substituents.
2-Fluorophenol: Similar structure but without the ethenyl group.
4-Ethenylphenol: Similar structure but with the ethenyl group in a different position.
Uniqueness
2-Ethenyl-5-fluorophenol is unique due to the combination of the ethenyl and fluorine substituents on the phenol ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1643177-38-1 |
|---|---|
Formule moléculaire |
C8H7FO |
Poids moléculaire |
138.14 g/mol |
Nom IUPAC |
2-ethenyl-5-fluorophenol |
InChI |
InChI=1S/C8H7FO/c1-2-6-3-4-7(9)5-8(6)10/h2-5,10H,1H2 |
Clé InChI |
GMNDMODYHMDINI-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C=C(C=C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


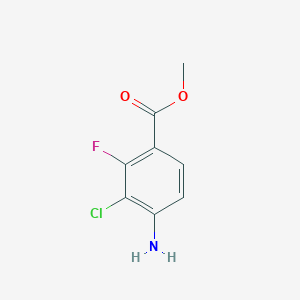

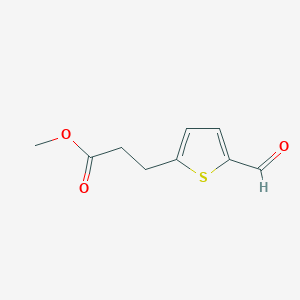
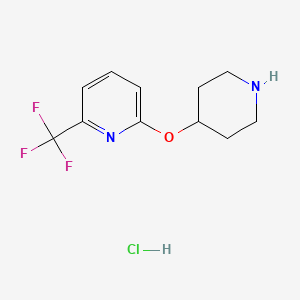
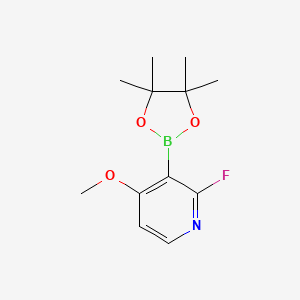
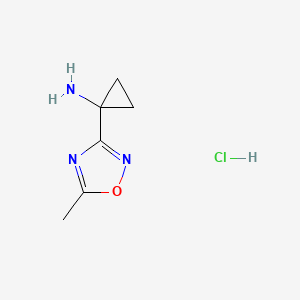
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13463113.png)
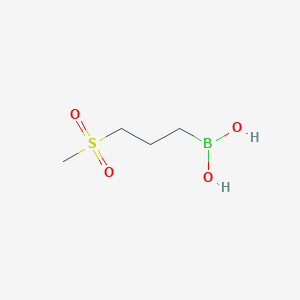
![7-[2-(Trimethylsilyl)ethynyl]quinazoline](/img/structure/B13463125.png)
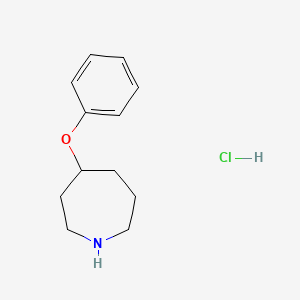
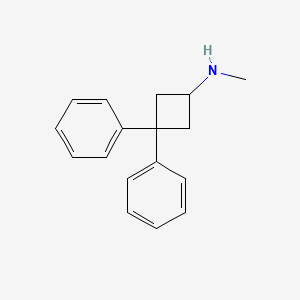
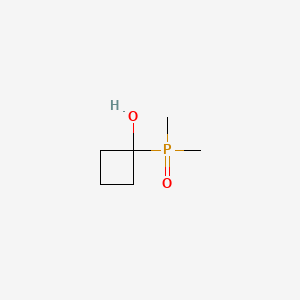
![4-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463145.png)
